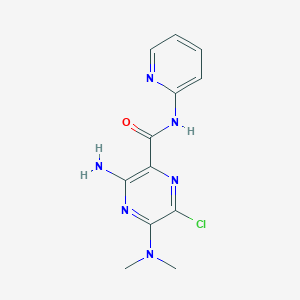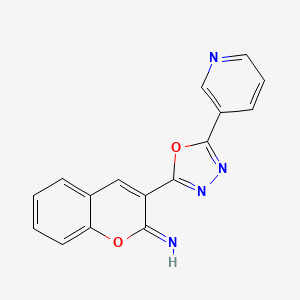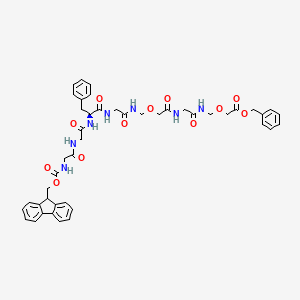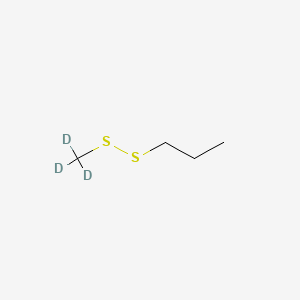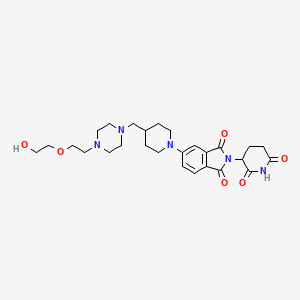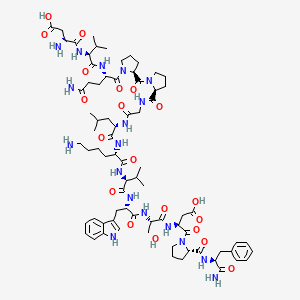
2-Phenylacetaldehyde-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylacetaldehyde-d5 is a deuterated form of 2-Phenylacetaldehyde, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The presence of deuterium atoms makes it useful in studying metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylacetaldehyde-d5 can be synthesized through the deuteration of 2-Phenylacetaldehyde. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where a catalyst such as palladium on carbon (Pd/C) is used in the presence of deuterium gas (D2) to achieve the deuteration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylacetaldehyde-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylacetic acid.
Reduction: It can be reduced to form 2-Phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products Formed
Oxidation: 2-Phenylacetic acid
Reduction: 2-Phenylethanol
Substitution: Various substituted phenylacetaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
2-Phenylacetaldehyde-d5 is widely used in scientific research, including:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and transformation of phenylacetaldehyde in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the synthesis of fragrances and polymers, where the deuterated compound helps in studying the stability and degradation of products.
Wirkmechanismus
The mechanism of action of 2-Phenylacetaldehyde-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound using mass spectrometry. This helps in understanding the metabolic fate and transformation of phenylacetaldehyde in various systems.
Vergleich Mit ähnlichen Verbindungen
2-Phenylacetaldehyde-d5 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:
2-Phenylacetaldehyde: The non-deuterated form, commonly used in fragrance synthesis.
3,4-Dihydroxyphenylacetaldehyde: A related compound with hydroxyl groups, used in biochemical studies.
Phenylglyoxal: An aldehyde with a different functional group, used in chemical synthesis.
The uniqueness of this compound lies in its application as a stable isotope-labeled compound, making it invaluable in research that requires precise tracking and quantification of metabolic processes.
Eigenschaften
Molekularformel |
C8H8O |
|---|---|
Molekulargewicht |
125.18 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentadeuteriophenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
DTUQWGWMVIHBKE-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC=O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
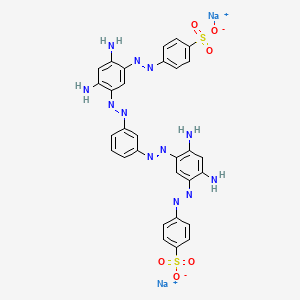
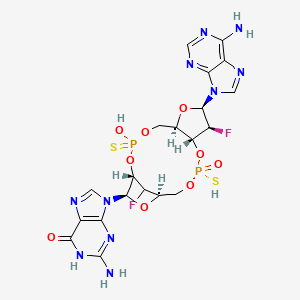
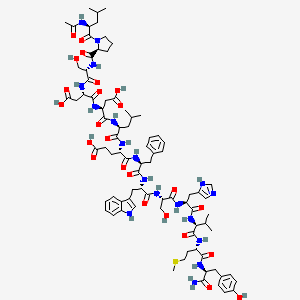
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
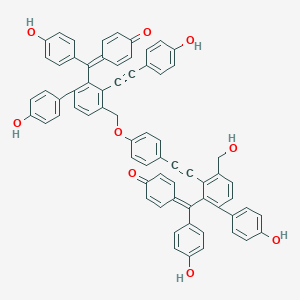
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)

